

"4-Bromomethyl-1,2-dihydroquinoline-2-one" physical and chemical properties

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Compound of Interest

Compound Name: 4-Bromomethyl-1,2-dihydroquinoline-2-one

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An In-depth Technical Guide to **4-Bromomethyl-1,2-dihydroquinoline-2-one**

Introduction

4-Bromomethyl-1,2-dihydroquinoline-2-one, also recognized by its synonym 4-(bromomethyl)quinolin-2(1H)-one, is a halogenated organic compound and a heterocyclic aromatic derivative.^[1] With the chemical formula C₁₀H₈BrNO, this compound is a significant intermediate in the pharmaceutical industry, most notably in the synthesis of Rebamipide, a gastroprotective agent.^{[2][3]} Its structure, combining a quinoline core with a reactive bromomethyl group, makes it a versatile reagent in organic synthesis.^[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

4-Bromomethyl-1,2-dihydroquinoline-2-one is typically a solid crystalline substance at room temperature, appearing as an off-white to light yellow or light reddish-yellow powder.^{[1][2][4]} It is generally odorless or may have a faint characteristic smell.^[1] The compound is stable under normal temperature and pressure but should be protected from light and stored in a cool, dry place.^[3] It is sparingly soluble in water.^[1]

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C10H8BrNO	[3][4][5][6][7]
Molecular Weight	238.08 g/mol	[3][4][7][8][9]
CAS Number	4876-10-2	[1][2][5][6][9]
Appearance	White to light yellow crystalline powder	[1][3][4][8]
Melting Point	255-258 °C	[8][10]
257 °C (decomposes)	[5]	
Boiling Point	391.8 ± 42.0 °C at 760 mmHg	[8][10]
Density	1.5 ± 0.1 g/cm ³	[8]
1.542 g/cm ³	[3]	
Flash Point	190.8 ± 27.9 °C	[8][10]
Vapor Pressure	2.4E-06 mmHg at 25°C	[10]
Refractive Index	1.616	[8][10]
Topological Polar Surface Area	29.1 Å ²	[8][9]
IUPAC Name	4-(bromomethyl)-1H-quinolin-2-one	[6][9]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=CC(=O)N2)CBr</chem>	[6][9]
InChI Key	BBAHJCUCNVVEQU-UHFFFAOYSA-N	[6][9]

Experimental Protocols: Synthesis and Analysis

The synthesis of **4-bromomethyl-1,2-dihydroquinoline-2-one** primarily involves the cyclization of a substituted aniline derivative. Several methods have been developed to improve yield, purity, and environmental safety.

Method 1: Synthesis using Phosphorus Pentoxide

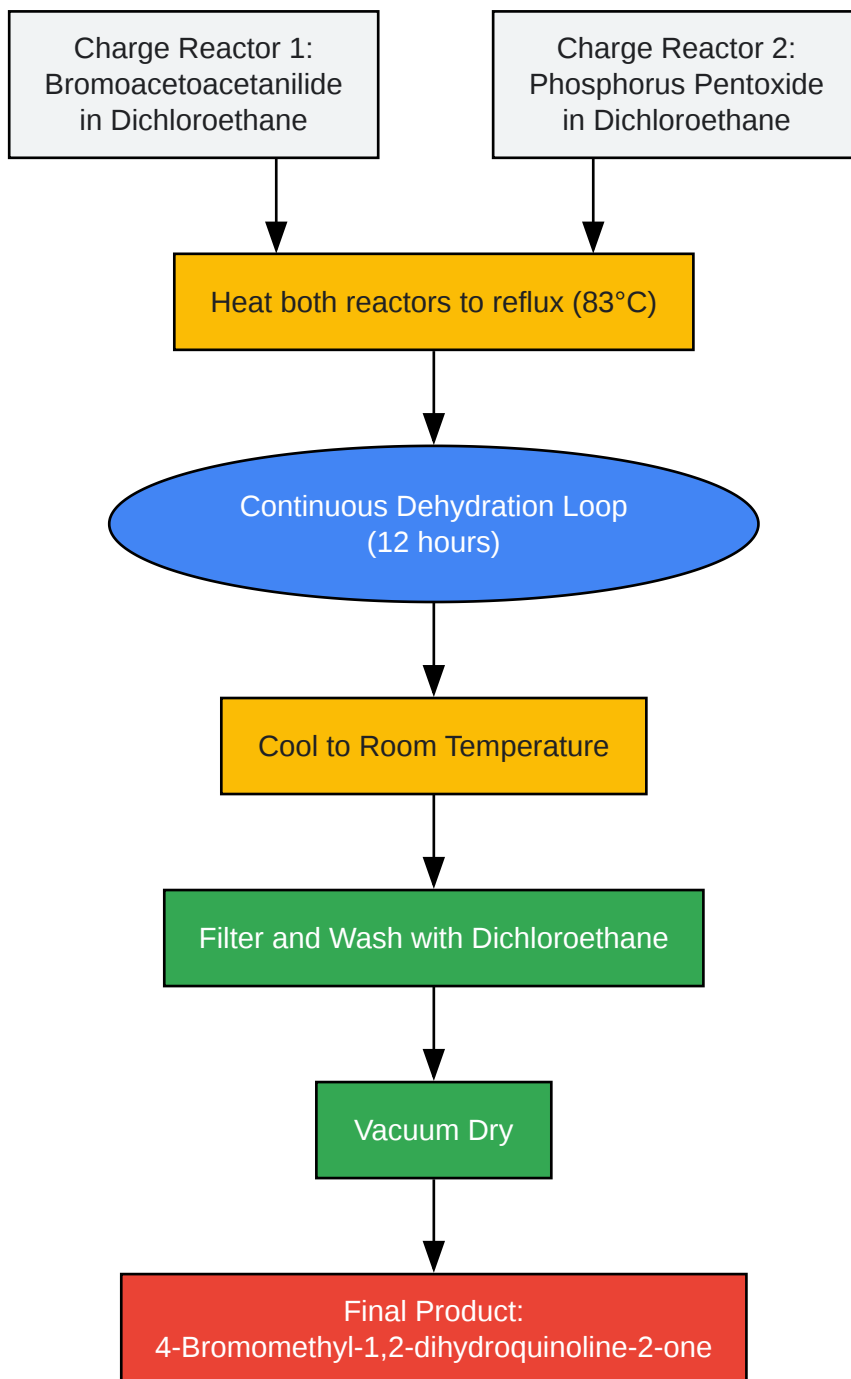
This industrial-scale method involves the dehydration and cyclization of 4-bromo-3-oxo-N-phenylbutyramide (bromoacetoacetanilide) using phosphorus pentoxide as a dehydrating agent.[\[2\]](#)[\[4\]](#)

Protocol:

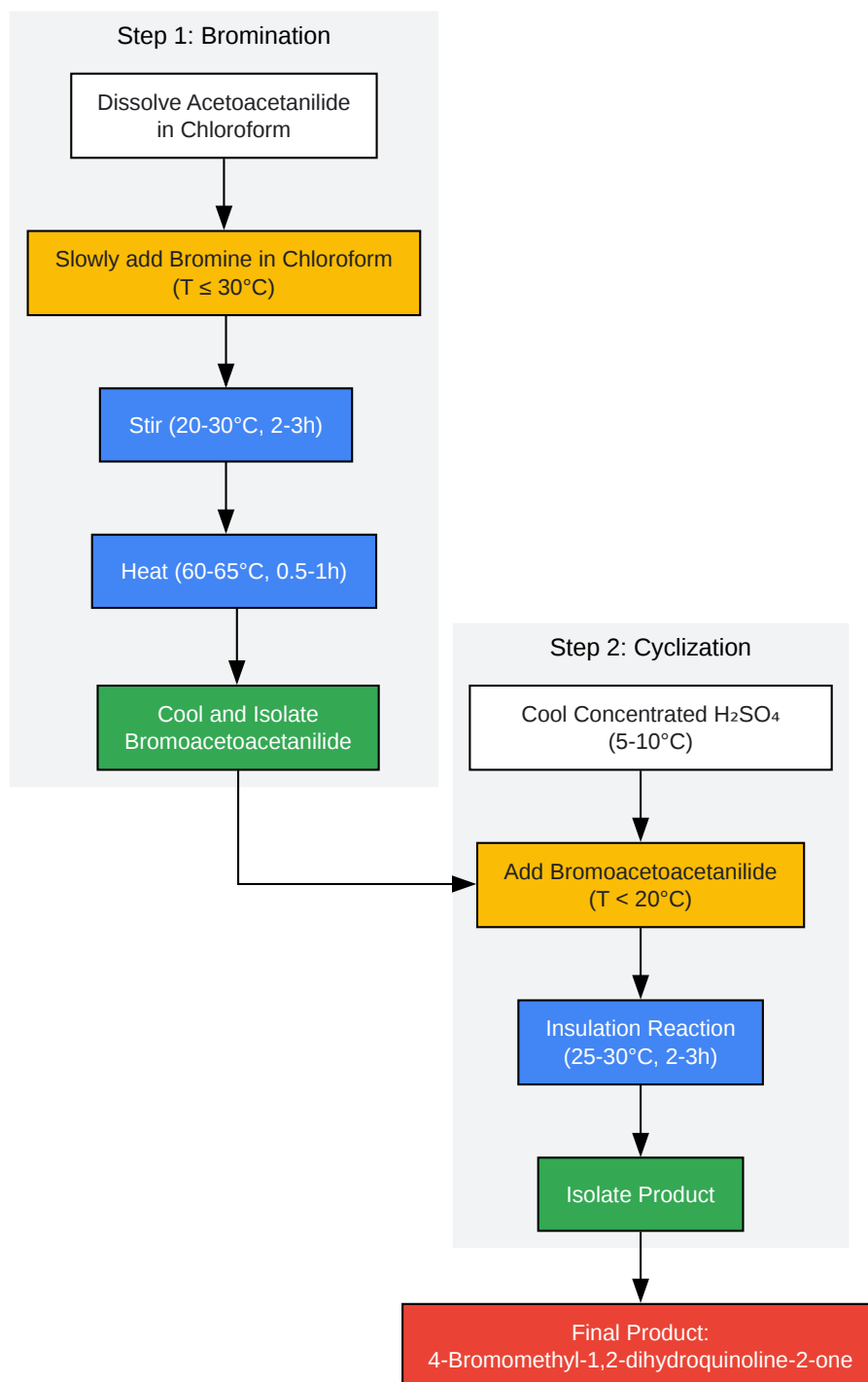
- Charge a 5000L enameled reactor with 4000 kg of ethylene dichloride and 500 kg of bromoacetoacetanilide. Stir until a homogeneous mixture is formed.[\[2\]](#)
- In a separate 2000L reactor, add 1000 kg of ethylene dichloride and 1000 kg of phosphorus pentoxide.[\[2\]](#)
- Heat both reactors to the reflux temperature of dichloroethane (83°C).[\[2\]](#)
- After one hour of reflux, begin a continuous distillation process. The dichloroethane condensate from the 5000L reactor is transferred to the 2000L reactor. Simultaneously, the dehydrated dichloroethane from the 2000L reactor is returned to the 5000L reactor. The distillation rates of both reactors should be synchronized.[\[2\]](#)
- Continue this process for 12 hours.[\[2\]](#)
- Cool the reaction mixture to room temperature.[\[2\]](#)
- Isolate the crude product using a filter press and wash it with dichloroethane for further purification.[\[2\]](#)
- The wet product is then dried under vacuum to remove the solvent, yielding a white powdery solid.[\[2\]](#)

This process reportedly achieves a yield of over 95% and a purity exceeding 99.5% as determined by HPLC.[\[2\]](#)[\[4\]](#)

Synthesis Workflow: Phosphorus Pentoxide Method



Synthesis Workflow: Sulfuric Acid Method

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